molecular formula C18H26N2O2S B2562400 N,N-dibutyl-3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanamide CAS No. 862827-59-6

N,N-dibutyl-3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanamide

Cat. No.: B2562400
CAS No.: 862827-59-6
M. Wt: 334.48
InChI Key: NDUYWBLQCSSRHK-UHFFFAOYSA-N
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Description

N,N-Dibutyl-3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanamide is a synthetic compound featuring a benzothiazol-2-one core linked to a propanamide chain substituted with two butyl groups at the amide nitrogen.

Properties

IUPAC Name

N,N-dibutyl-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2S/c1-3-5-12-19(13-6-4-2)17(21)11-14-20-15-9-7-8-10-16(15)23-18(20)22/h7-10H,3-6,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDUYWBLQCSSRHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C(=O)CCN1C2=CC=CC=C2SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dibutyl-3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanamide typically involves the reaction of benzothiazole derivatives with propanamide under specific conditions. One common method includes the use of a base catalyst to facilitate the reaction between the benzothiazole and the propanamide derivative. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-throughput screening and automated synthesis platforms can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-dibutyl-3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, while the propanamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic substitution using halogens or nucleophilic substitution using alkyl halides.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives or alkylated products.

Scientific Research Applications

N,N-dibutyl-3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N,N-dibutyl-3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The benzothiazole ring is known to interact with DNA and proteins, which may contribute to its antimicrobial and anticancer activities.

Comparison with Similar Compounds

Structural Analogues with Benzothiazole/Oxazole Cores

A. rel-N-(4-Chlorophenyl)-3-[(5aR,11bR)-2-oxo-5a,11b-dihydro-2H,5H-chromeno[4’,3’:4,5]thiopyrano[2,3-d][1,3]thiazol-3(6H)-yl]propanamide (Les-3384)
  • Structural Features: Combines a benzothiazole ring fused with a thiopyrano-chromene system, enhancing conformational rigidity.
  • Bioactivity : Exhibits potent anticonvulsant effects in rodent models without impairing motor coordination or causing analgesia, distinguishing it from traditional anticonvulsants like valproate .
  • Key Differentiator : The absence of analgesic properties reduces side-effect liabilities compared to analgesics with overlapping mechanisms .
B. 3-(2-Oxobenzo[d]oxazol-3(2H)-yl)propanamide Derivatives
  • Structural Features : Replaces the benzothiazole core with a benzoxazol-2-one ring.
  • Reactivity : Demonstrates variable conversion rates (10–18%) under different reaction conditions, suggesting lower stability compared to benzothiazole analogs .
  • Applications : Hydrazide derivatives (e.g., compounds 21–24 in ) show higher synthetic yields (53–88%) and distinct melting points (158–238°C), indicating tailored solid-state properties for drug formulation .
C. N-(2,4-Dimethoxyphenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide
  • Structural Features : Incorporates a sulfone group (1,1-dioxido) on the benzothiazole ring and a dimethoxyphenyl substituent.

Functional Analogues in Therapeutic Screening

A. Anticonvulsant Thiopyrano-Thiazole Derivatives
  • Mechanistic Insight : Les-3384’s efficacy in seizure models without motor side effects highlights the importance of fused heterocyclic systems in targeting specific neural pathways .
  • Comparison to Target Compound : The dibutyl groups in N,N-dibutyl-3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanamide may enhance blood-brain barrier penetration but require validation in vivo.
B. Hydrazide-Linked Benzoxazole Derivatives
  • Synthetic Versatility : Compounds like N′-(5-nitrofuran-2-ylmethylene)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanehydrazide (85% yield) demonstrate the role of hydrazide groups in stabilizing Schiff base interactions, a feature absent in the target compound .

Data Tables: Structural and Functional Comparison

Compound Core Structure Key Substituents Bioactivity Synthetic Yield
This compound Benzothiazol-2-one N,N-Dibutyl Unknown (Theoretical) Not Reported
Les-3384 Thiopyrano-thiazole 4-Chlorophenyl Anticonvulsant Not Reported
3-(2-Oxobenzo[d]oxazol-3(2H)-yl)propanamide Benzoxazol-2-one None (Parent compound) Enzyme inhibition (18% conversion) 10–18%
N′-(5-Nitrofuran-2-ylmethylene)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanehydrazide Benzoxazol-2-one 5-Nitrofuran hydrazide Not Reported 85%
N-(2,4-Dimethoxyphenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide Benzothiazol-2-one (sulfone) 2,4-Dimethoxyphenyl Not Reported Not Reported

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